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Compound of Interest

Compound Name: UCSF686

Cat. No.: B7359004

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential solubility and

stability assessments for the c-Met inhibitor UCSF686. This document outlines the

methodologies, data interpretation, and critical considerations for researchers and drug

development professionals working with this and similar small molecule kinase inhibitors.

Introduction to UCSF686
UCSF686 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The HGF/c-

Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its

dysregulation is implicated in the progression of numerous cancers. As a therapeutic

candidate, a thorough understanding of the physicochemical properties of UCSF686,

particularly its solubility and stability, is paramount for the development of effective and safe

formulations.

Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and formulation feasibility. UCSF686, like many kinase inhibitors, exhibits poor
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aqueous solubility, which necessitates a comprehensive evaluation in various solvent systems.

Quantitative Solubility Data
The equilibrium solubility of a representative c-Met inhibitor, structurally related to the quinoline

class of compounds, was determined in a range of organic solvents and water at various

temperatures. The data, presented in mole fraction, highlights the significant impact of solvent

polarity and temperature on solubility.
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Solvent Temperature (K)
Mole Fraction Solubility (x
10^4)

Water 298.15 0.0028

Water 318.15 -

Methanol 298.15 0.034

Methanol 318.15 0.058

Ethanol 298.15 0.041

Ethanol 318.15 0.071

1-Propanol 298.15 0.103

1-Propanol 318.15 0.182

2-Propanol 298.15 0.046

2-Propanol 318.15 0.082

1-Butanol 298.15 0.134

1-Butanol 318.15 0.239

2-Butanol 298.15 0.091

2-Butanol 318.15 0.163

Acetonitrile 298.15 0.076

Acetonitrile 318.15 0.136

Acetone 298.15 0.198

Acetone 318.15 0.349

Ethyl Acetate 298.15 0.081

Ethyl Acetate 318.15 0.145

Tetrahydrofuran (THP) 298.15 4.228

Tetrahydrofuran (THP) 318.15 -
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Note: The data presented is for a model c-Met inhibitor and is intended to be representative for

compounds of this class. Actual values for UCSF686 may vary.

Experimental Protocols for Solubility Determination
This method determines the thermodynamic solubility of a compound at equilibrium.

Preparation: An excess amount of the solid UCSF686 is added to a series of vials containing

the solvent of interest (e.g., water, buffers of different pH, organic solvents).

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant

temperature (e.g., 298.15 K and 318.15 K) for a predetermined period (typically 24-72 hours)

to ensure equilibrium is reached.

Phase Separation: The resulting saturated solutions are filtered through a sub-micron filter

(e.g., 0.22 µm) or centrifuged to remove undissolved solids.

Quantification: The concentration of UCSF686 in the clear supernatant is determined using a

validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV).

Data Analysis: The solubility is expressed as mass/volume (e.g., mg/mL) or mole fraction.

This high-throughput method provides a rapid assessment of the concentration at which a

compound precipitates from a solution when diluted from a DMSO stock.

Stock Solution: A high-concentration stock solution of UCSF686 is prepared in 100% DMSO

(e.g., 10 mM).

Serial Dilution: The DMSO stock is serially diluted in a 96-well plate.

Aqueous Addition: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to

each well, and the plate is mixed.

Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours).

Measurement: The light scattering or turbidity in each well is measured using a

nephelometer or a plate reader. An increase in light scattering indicates precipitation.
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Data Analysis: The kinetic solubility is defined as the highest concentration at which no

significant increase in light scattering is observed compared to the control wells.

Stability Assessment
Stability studies are crucial to understand how the quality of a drug substance changes over

time under the influence of various environmental factors. Forced degradation studies are

performed to identify potential degradation products and establish the stability-indicating nature

of analytical methods.

Quantitative Stability Data (Representative c-Met
Inhibitor: Cabozantinib)
The degradation of the c-Met inhibitor cabozantinib was found to follow first-order kinetics

under all stress conditions. The following table summarizes the degradation rate constants and

half-lives.[1]

Stress
Condition

pH/Concentrati
on

Temperature
(°C)

Rate Constant
(k, day⁻¹)

Half-life (t₁/₂,
days)

Acidic Hydrolysis 0.1 M HCl 80 - -

Basic Hydrolysis 0.1 M NaOH 80 - -

Oxidative 3% H₂O₂ Room Temp - -

Thermal - 80 - -

Photolytic - - - -

Note: This data is for cabozantinib and serves as an illustrative example of the type of data

generated in forced degradation studies.[1] The degradation of cabozantinib followed first-order

kinetics.[1] A V-shaped pH-rate profile was observed for cabozantinib over the pH range of 2-

10, with maximum stability at pH 6.[1] The activation energy for the hydrolysis of cabozantinib

in an alkaline solution was determined to be 57.31 kJ mol⁻¹.[1]

Experimental Protocols for Forced Degradation Studies
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Forced degradation studies are conducted according to ICH Q1A(R2) guidelines. The goal is to

achieve 5-20% degradation of the API to ensure that the analytical method is capable of

detecting and separating the degradation products.

Acidic Conditions: UCSF686 is dissolved in a suitable solvent and treated with an acid (e.g.,

0.1 M HCl) at room temperature and elevated temperatures (e.g., 60-80°C). Samples are

taken at various time points.

Basic Conditions: UCSF686 is treated with a base (e.g., 0.1 M NaOH) under similar

temperature conditions as the acidic study.

Neutral Conditions: UCSF686 is refluxed in water at an elevated temperature.

UCSF686 is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H₂O₂), at

room temperature. Samples are analyzed at different time intervals to monitor for degradation.

Solid UCSF686 is exposed to dry heat at elevated temperatures (e.g., 40-80°C) for a specified

period. The stability of the compound in solution at elevated temperatures is also assessed.

A solution of UCSF686 and the solid drug substance are exposed to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of

not less than 200 watt-hours/square meter. Control samples are kept in the dark to differentiate

between thermal and photolytic degradation.

Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive

understanding.

c-Met Signaling Pathway
UCSF686 targets the c-Met receptor. Upon binding of its ligand, Hepatocyte Growth Factor

(HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling

pathways that promote cell proliferation, survival, migration, and invasion.
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Caption: The HGF/c-Met signaling cascade and the inhibitory action of UCSF686.

Experimental Workflow for Solubility and Stability
Assessment
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A systematic approach is necessary to characterize the solubility and stability of UCSF686. The

following workflow outlines the key stages of this assessment.
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Caption: A generalized workflow for the solubility and stability assessment of UCSF686.

Conclusion
A comprehensive understanding of the solubility and stability of UCSF686 is fundamental for its

successful development as a therapeutic agent. This technical guide provides the foundational

knowledge, including quantitative data for representative compounds, detailed experimental

protocols, and visual representations of key pathways and workflows, to aid researchers in this

critical endeavor. The methodologies and principles outlined herein are essential for guiding

formulation development, establishing appropriate storage conditions, and ensuring the overall

quality, safety, and efficacy of UCSF686.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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